5-(3,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Overview
Description
2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethyl group, and a hexahydropyrido-thieno-pyrimidinone core
Preparation Methods
The synthesis of 2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves several steps. One common method starts with the preparation of thienopyrimidine derivatives. The process typically involves the bromination of thiophene derivatives, followed by lithiation and subsequent reaction with various electrophiles . The resulting intermediates are then subjected to cyclization reactions to form the thienopyrimidine core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, derivatives of thienopyrimidines, including 2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one, have shown promising antimicrobial, antifungal, and anticancer activities . Additionally, these compounds are being explored for their potential use as GABA receptor modulators, which could be beneficial in treating central nervous system disorders .
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique structural features and diverse range of applications. Similar compounds include other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thieno[3,2-d]pyrimidin-4-amines . These compounds share a common thienopyrimidine core but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c1-2-22-6-5-10-13(8-22)24-17-14(10)16(23)20-15(21-17)9-3-4-11(18)12(19)7-9/h3-4,7,15,21H,2,5-6,8H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYUUMSGLSTZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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